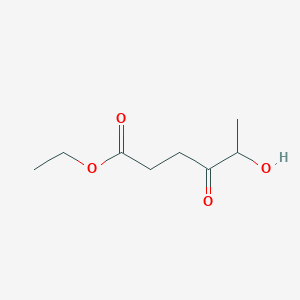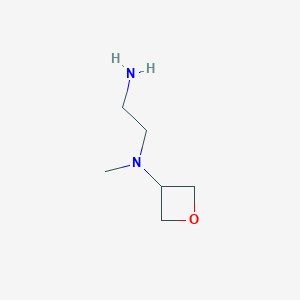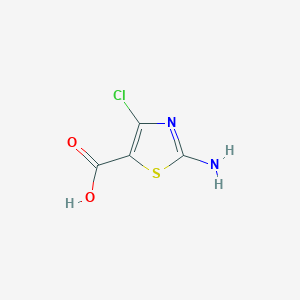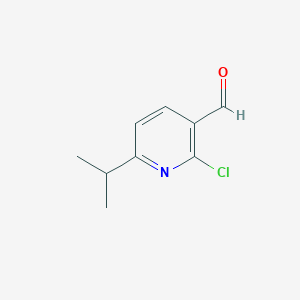
5-Hidroxi-4-oxohexanoato de etilo
Descripción general
Descripción
Ethyl 5-hydroxy-4-oxohexanoate is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanoic acid and contains both a hydroxyl group and a keto group, making it a versatile intermediate in organic synthesis. This compound is often used in the synthesis of various chiral alcohols and other complex molecules due to its unique structure.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-4-oxohexanoate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral alcohols and other complex molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with aldehydes and ketones .
Mode of Action
Ethyl 5-hydroxy-4-oxohexanoate may interact with its targets through a nucleophilic process. Oxygen can act as a nucleophile in competition with Nitrogen, but it’s a dead-end process. Reaction with Oxygen gives the reversible formation of a hemiketal. Reaction with Nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds are known to affect the formation of oximes and hydrazones .
Result of Action
Similar compounds are known to form oximes and hydrazones in an essentially irreversible process .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-hydroxy-4-oxohexanoate plays a significant role in biochemical reactions, particularly in the reduction of ketones to chiral alcohols. This compound interacts with enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases. These enzymes catalyze the reduction of the oxo group to a hydroxy group, resulting in the formation of chiral alcohols. The interaction between ethyl 5-hydroxy-4-oxohexanoate and these enzymes is highly specific, with the enzymes recognizing the substrate and facilitating the reduction process through the transfer of hydride ions from cofactors like NADH or NADPH .
Cellular Effects
Ethyl 5-hydroxy-4-oxohexanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the flux of metabolic intermediates. Additionally, ethyl 5-hydroxy-4-oxohexanoate can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of ethyl 5-hydroxy-4-oxohexanoate involves its binding to specific enzymes and receptors. This compound acts as a substrate for alcohol dehydrogenases and carbonyl reductases, which catalyze the reduction of the oxo group to a hydroxy group. The binding of ethyl 5-hydroxy-4-oxohexanoate to these enzymes induces conformational changes that facilitate the transfer of hydride ions from cofactors, resulting in the formation of chiral alcohols. Additionally, ethyl 5-hydroxy-4-oxohexanoate can interact with receptors or signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-hydroxy-4-oxohexanoate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that ethyl 5-hydroxy-4-oxohexanoate can have sustained effects on cellular function, including changes in enzyme activity and metabolite levels .
Dosage Effects in Animal Models
The effects of ethyl 5-hydroxy-4-oxohexanoate in animal models vary with different dosages. At low doses, this compound can enhance metabolic activity and promote the production of chiral alcohols. At high doses, ethyl 5-hydroxy-4-oxohexanoate can exhibit toxic or adverse effects, including inhibition of enzyme activity and disruption of metabolic pathways. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing toxicity .
Metabolic Pathways
Ethyl 5-hydroxy-4-oxohexanoate is involved in several metabolic pathways, including the reduction of ketones to chiral alcohols. This compound interacts with enzymes such as alcohol dehydrogenases and carbonyl reductases, which catalyze the reduction process. The involvement of ethyl 5-hydroxy-4-oxohexanoate in these pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, ethyl 5-hydroxy-4-oxohexanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of ethyl 5-hydroxy-4-oxohexanoate are crucial for its activity and function within the cell .
Subcellular Localization
Ethyl 5-hydroxy-4-oxohexanoate exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of ethyl 5-hydroxy-4-oxohexanoate is essential for its interaction with enzymes and receptors, thereby facilitating its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-4-oxohexanoate can be synthesized through the biocatalytic reduction of ethyl 5-oxohexanoate. This process involves the use of isolated enzymes or whole cells that exhibit ketone-reducing activity. The reaction is typically carried out under mild conditions, such as ambient temperature and neutral pH, to ensure high chemo-, regio-, and stereoselectivity .
Industrial Production Methods
In industrial settings, the production of ethyl 5-hydroxy-4-oxohexanoate often involves the use of biocatalysts, such as alcohol dehydrogenases, to achieve high volumetric productivity and minimize side reactions. The process parameters, including conversion, yield, and enantiomeric excess, are optimized to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxy-4-oxohexanoate undergoes various chemical reactions, including:
Reduction: The keto group can be reduced to form chiral alcohols.
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Catalyzed by alcohol dehydrogenases or other reductases under mild conditions.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Requires nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Reduction: Chiral alcohols.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Ethyl 5-hydroxy-4-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 5-oxohexanoate: Lacks the hydroxyl group and is used as a precursor in the synthesis of ethyl 5-hydroxy-4-oxohexanoate.
Ethyl 5-hydroxyhexanoate: Contains a hydroxyl group but lacks the keto group, making it less versatile in certain synthetic applications.
The uniqueness of ethyl 5-hydroxy-4-oxohexanoate lies in its dual functional groups, which allow for a wide range of chemical transformations and applications .
Propiedades
IUPAC Name |
ethyl 5-hydroxy-4-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(11)5-4-7(10)6(2)9/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENFXYTGFEDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical challenges are associated with determining the enantiomeric distribution of ethyl 5-hydroxy-4-oxohexanoate in sherry?
A1: Ethyl 5-hydroxy-4-oxohexanoate, being an α-ketol, is prone to racemization via keto-enol tautomerization during analysis. This presents a significant challenge as traditional analytical methods may not accurately reflect the true enantiomeric distribution in the sherry wine. The study found that while multidimensional gas chromatography (MDGC) techniques resulted in the formation of rearranged constitutional and stereoisomers, gas chromatography-mass spectrometry on chiral cyclodextrin phases (chiral GC-MS) successfully prevented racemization during analysis []. This highlights the importance of selecting appropriate analytical techniques to avoid artifacts and obtain reliable results.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

